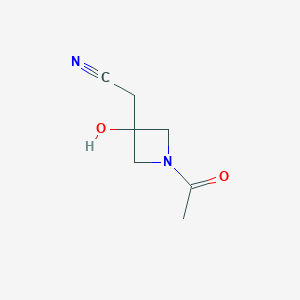
2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile is a chemical compound with the CAS Number: 1849227-94-6 . It has a molecular weight of 154.17 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O2/c1-6(10)9-4-7(11,5-9)2-3-8/h11H,2,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methods for Related Compounds : 2-Oxazolidinones and 1,3-oxazine-2-ones, moieties related to 2-(1-Acetyl-3-hydroxyazetidin-3-yl)acetonitrile, are prepared by treating hydroxyamide with specific reagents. This method is versatile for preparing compounds with potential applications in medicinal chemistry, demonstrating practicality for synthesizing related compounds (Park & Lee, 1993).
Synthesis of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones : A series of 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones have been synthesized. These compounds have demonstrated antibacterial and antifungal activities, indicating their potential use in developing new pharmaceuticals (Walsh, Meegan, Prendergast, & Nakib, 1996).
Biological and Medicinal Applications
Antibacterial and Antifungal Properties : Compounds like 3-acetoxyazetidin-2-ones and 3-hydroxyazetidin-2-ones, closely related to this compound, have shown significant antifungal and antibacterial properties. This suggests a potential application in treating infections caused by various pathogenic bacteria and fungi (Walsh et al., 1996).
Potential in Treating Drug-Resistant Infections : Novel oxazolidinone antibacterial agents have been developed for treating multidrug-resistant Gram-positive bacterial infections. These agents, related to this compound, demonstrate the potential of similar compounds in addressing the challenge of antibiotic resistance (Brickner et al., 1996).
Environmental and Miscellaneous Applications
Influence on Cytochrome P450 Activities : Studies have shown that acetonitrile, a component of this compound, can affect the activity of cytochrome P450 enzymes. This suggests potential applications in studying drug metabolism and interactions (Tang, Shou, & Rodrigues, 2000).
Chemical Sensor Development : The interaction of acetonitrile with other compounds has led to the development of chemical sensors. For example, a study on triazole-linked acetyl-β-N-glucosyl anthraquinone indicated its use as a biosensor for multivalent carbohydrate-protein interactions (Zhang et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-6(10)9-4-7(11,5-9)2-3-8/h11H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYOXDFAMIHSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1849227-94-6 |
Source


|
| Record name | 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2650937.png)

![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2650945.png)



![2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide](/img/structure/B2650950.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-phenylphenyl)ethyl]but-2-enamide](/img/structure/B2650954.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-3-(oxan-4-yloxy)propanamide](/img/structure/B2650957.png)

